Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Description
Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a pyrazolo[3,4-b]pyridine derivative characterized by a cyclopropyl group at position 3, a methyl group at position 6, and a trifluoromethyl (CF₃) group at position 4. The ethyl acetate moiety at the N1 position enhances its solubility and modulates pharmacokinetic properties. This compound’s structural complexity and functional groups make it relevant in medicinal chemistry, particularly in targeting enzymes or receptors where lipophilicity and steric effects are critical .
Properties
Molecular Formula |
C15H16F3N3O2 |
|---|---|
Molecular Weight |
327.30 g/mol |
IUPAC Name |
ethyl 2-[3-cyclopropyl-6-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C15H16F3N3O2/c1-3-23-11(22)7-21-14-12(13(20-21)9-4-5-9)10(15(16,17)18)6-8(2)19-14/h6,9H,3-5,7H2,1-2H3 |
InChI Key |
PNBOUPPYLNNMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=NC(=CC(=C2C(=N1)C3CC3)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
General Reaction Pathway
The primary method involves a three-step sequence: coupling , cyclization , and hydrolysis (Figure 1). This approach leverages intermediates with protected functional groups to enhance regioselectivity and yield.
Step 1: Coupling Reaction
The unprotected primary amine of compound (4) reacts with the leaving group (e.g., triflate or nonaflate) in compound (5) under basic conditions (triethylamine or diisopropylethylamine). Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used at 0–40°C.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Base | Et₃N or i-Pr₂NEt |
| Solvent | DCM, THF, or dioxane |
| Temperature | 0°C to reflux |
| Yield | 70–85% (crude) |
Step 2: Acid-Mediated Cyclization
The intermediate undergoes cyclization using acetic acid (AcOH) or sulfuric acid in DCM or THF. This step forms the pyrazolo[3,4-b]pyridine core.
Optimization Insights
Step 3: Hydrolysis of Protecting Groups
The Boc (tert-butoxycarbonyl) or t-butyl protecting groups are removed via hydrolysis. Sodium hydroxide (NaOH) in ethanol/water under reflux selectively cleaves esters, yielding the final product.
Critical Parameters
| Parameter | Effect on Yield |
|---|---|
| Base Concentration | 2–3 M NaOH maximizes deprotection |
| Temperature | Reflux (78°C) ensures completion |
| Workup | Acidification (HCl) precipitates product |
Palladium-Catalyzed Cross-Coupling Strategies
Sonogashira Coupling
A Sonogashira coupling-based route is effective for introducing alkynyl substituents (Figure 2). This method uses ethyl 4-methyl-3-(pyrazolo[3,4-b]pyridin-1-yl)acetate and aryl halides in the presence of PdCl₂(PPh₃)₂ and CuI.
-
Combine ethyl 4-methyl-3-(pyrazolo[3,4-b]pyridin-1-yl)acetate (1.0 eq), 5-bromopyrimidine (1.1 eq), DIPEA (2.0 eq), PdCl₂(PPh₃)₂ (10 mol%), and CuI (10 mol%) in DMF.
-
Heat at 80°C under argon for 12 hours.
-
Purify via silica gel chromatography (hexane/EtOAc 3:1).
Performance Metrics
| Metric | Value |
|---|---|
| Yield | 81% |
| Purity (HPLC) | >98% |
Suzuki-Miyaura Coupling
For aryl-substituted derivatives, Suzuki-Miyaura coupling with boronic acids is employed. A microwave-assisted variant reduces reaction time from 24 hours to 30 minutes.
-
Substrate: Methyl 2-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate
-
Boronic acid: 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Conditions: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq), dioxane/H₂O (5:1), 120°C (microwave).
Alternative Routes via Reductive Amination
Reductive Amination of Ketones
A two-step reductive amination protocol converts ketone intermediates to the target compound (Figure 3):
-
Condense 3-cyclopropyl-6-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine-1-carbaldehyde with ethyl glycinate.
-
Reduce the imine intermediate using NaBH₄ or catalytic hydrogenation (H₂/Pd-C).
Advantages
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Coupling-Cyclization | 70–85 | 95–98 | High | Moderate |
| Sonogashira | 75–81 | >98 | Medium | High |
| Suzuki-Miyaura | 85–89 | >99 | High | High |
| Reductive Amination | 65–75 | 90–95 | Low | Low |
Key Observations :
-
Pd-catalyzed methods (Sonogashira/Suzuki) offer superior purity but require expensive catalysts.
-
Cyclization-based routes are more scalable but necessitate rigorous pH control.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).
-
Chiral Analysis : >99% enantiomeric excess (Chiralpak IA, hexane/i-PrOH 80:20).
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advances utilize continuous flow reactors to enhance reproducibility and safety:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H16F3N3O2
- Molecular Weight : 327.30 g/mol
- IUPAC Name : Ethyl 2-[3-cyclopropyl-6-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. The trifluoromethyl group enhances lipophilicity, potentially impacting the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed inhibitory effects on cancer cell proliferation in various tumor models. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Pyrazolo[3,4-b]pyridine derivatives have been studied for their ability to modulate neurotransmitter systems and reduce neuroinflammation, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties.
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Increased lipophilicity | Enhanced anticancer activity |
| Compound B | Altered substitution on the pyrazole ring | Improved neuroprotective effects |
In Vivo Studies
In vivo studies have shown that this compound can effectively reduce tumor size in animal models when administered at specific dosages. These findings support the potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may also interfere with specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 6
- Ethyl vs. Methyl Group: The compound in (CAS: 1011378-45-2) replaces the methyl group at position 6 with an ethyl group.
- Aromatic vs. Aliphatic Substituents: describes a derivative with a 1-methyl-1H-pyrazol-3-yl group at position 5.
- 4-Ethylphenyl Substituent :
The compound in (CAS: 1018143-88-8) features a 4-ethylphenyl group at position 6, significantly increasing steric bulk and aromatic surface area. This modification likely alters solubility and metabolic stability .
Functional Group Modifications at N1
Trifluoromethyl (CF₃) Retention at Position 4
All analogs retain the CF₃ group at position 4, underscoring its importance in electronic and steric effects. The strong electron-withdrawing nature of CF₃ stabilizes the pyridine ring and enhances resistance to oxidative metabolism .
Physicochemical Properties
Implications of Structural Differences
- Bioavailability : The ethyl ester in the target compound and derivatives improves cell permeability over the carboxylic acid in .
- Metabolic Stability : CF₃ at position 4 and cyclopropyl at position 3 are conserved across analogs, suggesting shared resistance to metabolic degradation .
- Target Selectivity : The 1-methylpyrazolyl group in may enhance kinase inhibition via additional hydrogen bonding, whereas the 4-ethylphenyl in could favor hydrophobic binding pockets .
Biological Activity
Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a novel compound with potential therapeutic applications. Its unique structural features, particularly the pyrazolo[3,4-b]pyridine core, have drawn attention due to their biological significance. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it has a molecular weight of 345.31 g/mol. Its structure includes a trifluoromethyl group and a cyclopropyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆F₃N₃O₂ |
| Molecular Weight | 345.31 g/mol |
| CAS Number | 1018141-86-0 |
Research indicates that compounds with a pyrazolo[3,4-b]pyridine structure exhibit various biological activities, including:
- Inhibition of Kinases : These compounds often act as kinase inhibitors, which are crucial for regulating cell division and growth. This compound has shown promise in inhibiting specific kinases involved in cancer progression.
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may have anti-inflammatory properties by modulating inflammatory pathways.
Anticancer Activity
A significant area of research focuses on the anticancer potential of this compound. In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been shown to reduce the expression levels of anti-apoptotic proteins such as Mcl-1 in cancer cells .
Case Studies
- Study on Cell Proliferation : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM .
- Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate the binding affinity of this compound to various kinases. The results suggested that it binds effectively to CDK9, thereby inhibiting RNA polymerase II transcription .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate favorable absorption and distribution characteristics, although further research is needed to assess its metabolism and excretion profiles.
Q & A
Q. How can the synthesis of this compound be optimized for higher yields and purity?
Methodological Answer:
- Alkylation Strategy : Use anhydrous potassium carbonate in dry DMF to deprotonate the pyrazolo[3,4-b]pyridine core, followed by reaction with ethyl 2-chloroacetate. This method achieves good yields (~70–80%) .
- Catalytic Systems : Ionic liquids (e.g., [bmim][BF4]) with FeCl₃·6H₂O as a catalyst improve reaction efficiency under mild conditions (80°C, 1–2 hours) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures >95% purity, as validated by HPLC .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles and confirm regioselectivity of substituents (e.g., cyclopropyl vs. trifluoromethyl positions) .
- NMR Analysis : ¹H NMR δ 1.13 (t, N-CH₂CH₃) and δ 4.22 (q, OCH₂CH₃) confirm alkylation. ¹⁹F NMR identifies trifluoromethyl signals at δ -62 ppm .
- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 339.40) .
Q. How should researchers handle safety and storage protocols?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation (P261, P264). Avoid sparks/flames due to flammability risks (P210) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation (P233, P235) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅₀ assays with standardized cell lines (e.g., HepG2 for cytotoxicity) to compare potency variations .
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., replace cyclopropyl with thiophene) and evaluate enzyme inhibition (e.g., COX-2) to identify critical functional groups .
- Meta-Analysis : Cross-reference data from crystallography (electron density maps ) and docking studies (AutoDock Vina) to reconcile binding mode discrepancies .
Q. How can computational modeling guide experimental design?
Methodological Answer:
- Docking Simulations : Use PyMOL and GROMACS to predict interactions with targets (e.g., kinase domains). Prioritize derivatives with ΔG < -8 kcal/mol for synthesis .
- DFT Calculations : Gaussian 16 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- ADMET Prediction : SwissADME evaluates logP (<3) and topological polar surface area (<90 Ų) to filter candidates with favorable pharmacokinetics .
Q. What methods address challenges in crystallizing this compound?
Methodological Answer:
- Solvent Screening : Test slow evaporation in DMSO/water (1:1) or THF/hexane for single-crystal growth .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing at 100 K for synchrotron data collection .
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .
Key Research Findings
- Synthetic Flexibility : The pyrazolo[3,4-b]pyridine core tolerates diverse substituents (e.g., cyclopropyl, trifluoromethyl), enabling SAR exploration .
- Biological Relevance : Derivatives show nanomolar inhibition of bacterial enzymes (e.g., DNA gyrase), though cytotoxicity varies with substituent polarity .
- Safety Profile : Acute toxicity (LD₅₀ > 500 mg/kg in mice) supports further preclinical evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
